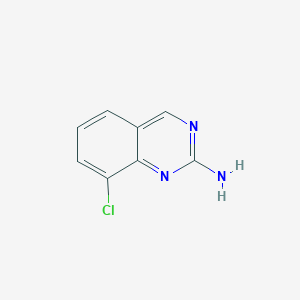

8-Chloroquinazolin-2-amine

描述

Significance of Quinazoline (B50416) Scaffolds in Contemporary Medicinal Chemistry

Quinazoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets with high affinity. mdpi.comlongdom.org This versatility has led to their investigation and application across a broad spectrum of therapeutic areas. Research has demonstrated that quinazoline-based molecules exhibit activities including, but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and antihypertensive effects. chemicalbook.comsigmaaldrich.comchem-soc.si

The significance of the quinazoline scaffold is underscored by the number of drugs approved by the U.S. Food and Drug Administration (USFDA) that incorporate this core structure. chemical-suppliers.eu Many of these are utilized in oncology, targeting key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinases, which are often dysregulated in various cancers. chemical-suppliers.eusynquestlabs.com The ability to modify the quinazoline ring at various positions allows for the fine-tuning of a compound's pharmacological profile, making it a highly adaptable framework for drug design. chemicalbook.com

Overview of Halogenated Quinazoline Derivatives in Pharmaceutical Research

The introduction of halogen atoms into a drug candidate's structure is a widely employed strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. researchgate.net In the context of quinazoline derivatives, halogenation has proven to be a particularly effective approach for enhancing biological activity. nih.gov

Structure-activity relationship (SAR) studies have frequently revealed that the presence of a halogen, such as chlorine or bromine, at specific positions on the quinazoline ring can significantly improve the potency of the compound. researchgate.netrsc.org For instance, the substitution of a chlorine atom at the C-6, C-7, or C-8 position has been shown to be advantageous for the antimicrobial and anticancer activities of certain quinazoline derivatives. mdpi.comnih.gov This is often attributed to the electron-withdrawing nature of halogens, which can alter the electron distribution within the quinazoline ring system and enhance interactions with biological targets. rsc.org

Specific Research Context of 8-Chloroquinazolin-2-amine within Heterocyclic Chemistry

This compound is a specific halogenated quinazoline derivative that serves as a valuable building block in the synthesis of more complex heterocyclic compounds. chim.it Its structure, featuring a chlorine atom at the 8-position and an amine group at the 2-position, offers multiple reactive sites for further chemical modification. The presence of the 8-chloro substituent is of particular interest, as SAR studies on related quinazolinones have indicated that halogenation at this position can enhance antimicrobial activity. nih.gov

While extensive research specifically on this compound is not widely published, its role as a synthetic intermediate is crucial. chemical-suppliers.eu It can be utilized in various cross-coupling reactions and nucleophilic substitution reactions to generate a library of novel quinazoline derivatives for biological screening. hilarispublisher.comnih.gov The reactivity of the chloro group at the 8-position, influenced by the electronic effects of the fused pyrimidine (B1678525) ring, makes it a key component for creating structural diversity in drug discovery programs.

Research Rationale and Scope for Comprehensive Investigation of this compound

The primary rationale for a comprehensive investigation into this compound stems from its potential as a precursor for novel therapeutic agents. The established importance of the quinazoline scaffold and the proven benefits of halogenation in enhancing biological activity provide a strong foundation for exploring the derivatives of this compound. chemicalbook.comnih.gov The 2-amino group offers a site for the introduction of various substituents, which can be tailored to interact with specific biological targets. sigmaaldrich.com

The scope of a thorough investigation would include the optimization of synthetic routes to this compound and its subsequent use in the creation of new chemical entities. These new derivatives would then be subjected to a battery of biological assays to evaluate their potential as, for example, kinase inhibitors, antimicrobial agents, or modulators of other cellular processes. The data gathered from such studies would contribute to a deeper understanding of the structure-activity relationships of 8-substituted quinazolines and could lead to the identification of new lead compounds for drug development.

Below is an interactive data table summarizing the key chemical properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1185113-73-8 | chemical-suppliers.eu |

| Molecular Formula | C₈H₆ClN₃ | chemical-suppliers.eu |

| Molecular Weight | 179.61 g/mol | |

| Physical Form | Solid | synquestlabs.com |

| IUPAC Name | This compound |

| InChI Key | PWVPZLGZIYQHPP-UHFFFAOYSA-N | |

Structure

3D Structure

属性

IUPAC Name |

8-chloroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVPZLGZIYQHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671904 | |

| Record name | 8-Chloroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185113-73-8 | |

| Record name | 8-Chloroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Transformations of 8 Chloroquinazolin 2 Amine

Established Synthetic Pathways to Quinazoline (B50416) Scaffolds

The quinazoline framework is a foundational element in numerous biologically active compounds, and its synthesis has been a subject of extensive research. The construction of this heterocyclic system is typically achieved through various cyclization strategies, often employing derivatives of anthranilic acid as key precursors.

Cyclization Reactions for Quinazoline Ring Formation

The formation of the quinazoline ring system is accomplished through several named reactions and synthetic methodologies. These methods generally involve the condensation of a suitable ortho-substituted aniline (B41778) derivative with a one-carbon synthon.

One of the most common methods for preparing quinazolin-4(3H)-ones is the Niementowski reaction, where anthranilic acid is heated with formamide (B127407). bu.edu.eg Modifications of this reaction, including the use of microwave irradiation, have been developed to improve yields and shorten reaction times. bu.edu.eg Other approaches include the reaction of anthranilic acid with orthoesters and various amines, which can be performed in a one-pot fashion under microwave conditions. tandfonline.com

Catalytic systems are also widely employed. For instance, copper-catalyzed tandem reactions of 2-bromobenzyl bromides with aldehydes and ammonium (B1175870) hydroxide (B78521) can furnish quinazoline derivatives. nih.gov Similarly, cobalt-catalyzed cyclization of 2-aminobenzoketones with benzylamines provides an efficient route to the quinazoline core. nih.gov More recent developments include iodine-catalyzed aerobic oxidative C(sp³)-H amination reactions, which offer a metal-free approach to quinazoline synthesis. nih.govorganic-chemistry.orgorganic-chemistry.org

Below is a table summarizing key cyclization strategies for quinazoline scaffolds.

Table 1: Prominent Cyclization Reactions for Quinazoline Synthesis| Reaction Name/Type | Precursors | Reagents/Conditions | Product Type |

|---|---|---|---|

| Niementowski Reaction | Anthranilic acid, Amides | Heat (e.g., 120-150°C), Microwave | Quinazolin-4(3H)-ones |

| Microwave-Assisted Synthesis | Anthranilic acid, Orthoformate, Amine | Ethanol, Microwave (e.g., 120°C) | 3-Substituted-quinazolin-4(3H)-ones tandfonline.com |

| Copper-Catalyzed Tandem Reaction | 2-Bromobenzyl bromide, Aldehyde, NH₄OH | Cupric acetate | Substituted Quinazolines nih.gov |

| Cobalt-Catalyzed Cyclization | 2-Aminobenzoketone, Benzylamine | ZIF-67 (Cobalt-based catalyst), TBHP | Substituted Quinazolines nih.gov |

| Iodine-Catalyzed C-H Amination | 2-Aminobenzaldehydes, Benzylamines | I₂, O₂ (as oxidant) | Substituted Quinazolines nih.govorganic-chemistry.org |

Precursor Chemistry: Anthranilic Acid and Related Derivatives

Anthranilic acid and its derivatives are the most prevalent starting materials for quinazoline synthesis. bu.edu.egnih.gov The dual functionality of the amino and carboxylic acid groups allows for sequential reactions to build the heterocyclic ring. For instance, acylation of the amino group of anthranilic acid, followed by reaction with an amine source, is a common pathway to 2,3-disubstituted quinazolin-4(3H)-ones. tandfonline.comnih.gov

An important intermediate derived from anthranilic acid is isatoic anhydride (B1165640), which can also be transformed into quinazoline-2,4(1H,3H)-diones. jst.go.jp Another key precursor, anthranilamide, can be condensed with aldehydes or ketones to form 2,3-dihydroquinazolin-4(1H)-ones, which can subsequently be oxidized to the corresponding quinazolin-4(3H)-ones. researchgate.net Furthermore, 2-aminobenzonitriles serve as versatile precursors for the synthesis of various quinazoline derivatives, including 2-aminoquinazolines, through condensation with reagents like cyanamide (B42294) or through palladium-catalyzed tandem reactions. nih.govscielo.br The specific substituents on the anthranilic acid ring dictate the substitution pattern of the final quinazoline product.

Targeted Synthesis of 8-Chloroquinazolin-2-amine and its Direct Precursors

The synthesis of a specifically substituted quinazoline like this compound requires a targeted approach where the chloro and amino groups are introduced at the C-8 and C-2 positions, respectively. This is typically achieved through a multi-step sequence involving the strategic introduction of these functionalities.

Introduction of the Chlorine Moiety at C-8

Direct chlorination of the quinazoline scaffold at the C-8 position is challenging due to the directing effects of the ring nitrogens, which favor electrophilic substitution at other positions like 6 and 5. Therefore, the most common and regioselective strategy is to start with a precursor that already contains the chlorine atom at the desired position.

The synthesis often commences with a substituted anthranilic acid derivative, such as 3-chloro-2-aminobenzoic acid or a related compound. esmed.org This chlorinated precursor ensures the chlorine atom is correctly placed in the final quinazoline ring. For example, cyclization of a chlorinated anthranilic acid with formamide would yield an 8-chloroquinazolin-4(3H)-one. esmed.org This intermediate is crucial for subsequent transformations.

Amination Strategies at C-2

With the 8-chloro-substituted quinazoline core established, the next step is the introduction of the amino group at the C-2 position. A common method involves the conversion of a quinazolinone to a haloquinazoline, which can then undergo nucleophilic substitution.

A plausible synthetic route involves the following steps:

Formation of an 8-chloro-quinazoline-2,4(1H,3H)-dione from a suitable chlorinated anthranilic acid derivative.

Chlorination of the dione, for example using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to produce 2,4,8-trichloroquinazoline (B1321833). thieme-connect.denih.gov

Selective Amination: The resulting 2,4,8-trichloroquinazoline can then be subjected to amination. The chlorine atom at the C-4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the one at C-2. nih.govstackexchange.com A carefully controlled reaction with an ammonia (B1221849) source or a protected amine can lead to the displacement of the C-2 chlorine. Alternatively, a sequential amination strategy can be employed. Another powerful method is the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an amine with a halo-heterocycle, offering a milder alternative to traditional SNAr conditions.

An alternative pathway involves building the ring with the 2-amino group already in place. This can be achieved by reacting a 2-amino-3-chlorobenzonitrile (B1280245) precursor with a reagent like cyanamide or guanidine. mdpi.com This condensation directly forms the 2-aminoquinazoline (B112073) ring system with the C-8 chlorine atom correctly positioned.

Table 2: Illustrative Synthetic Pathway to this compound

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 3-Chloroanthranilic acid | Urea (B33335) or Potassium Cyanate, Cyclization | 8-Chloroquinazoline-2,4(1H,3H)-dione | Ring formation with C-8 chlorine |

| 2 | 8-Chloroquinazoline-2,4(1H,3H)-dione | POCl₃ / PCl₅, Reflux | 2,4,8-Trichloroquinazoline | Activation for nucleophilic substitution |

| 3 | 2,4,8-Trichloroquinazoline | NH₃ or amine source, controlled conditions | This compound | Introduction of the C-2 amino group |

Reaction Mechanisms in Chloroquinazoline Chemistry

The chemical transformations of chloroquinazolines are largely governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine (B1678525) ring, enhanced by the presence of electronegative chlorine atoms, makes the quinazoline core susceptible to attack by nucleophiles.

The generally accepted mechanism for the amination of a chloroquinazoline is a two-step SNAr pathway. researchgate.netfrontiersin.org

Nucleophilic Attack: The reaction initiates with the attack of the nucleophile (e.g., an amine) on the carbon atom bearing the chlorine leaving group. This leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic system. researchgate.net

Leaving Group Expulsion: The aromaticity of the ring is restored in the second step through the expulsion of the chloride ion, yielding the substituted product. researchgate.net

The reactivity of different positions on the quinazoline ring towards nucleophilic attack is not uniform. In 2,4-dichloroquinazolines, the C-4 position is typically more reactive than the C-2 position. stackexchange.com This regioselectivity is attributed to the greater ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge in the Meisenheimer complex formed during attack at C-4. This differential reactivity allows for selective functionalization; a reaction under milder conditions often results in substitution at C-4, while more forcing conditions are required to substitute the C-2 chlorine. stackexchange.com

Kinetic studies of the reaction between 4-chloroquinazoline (B184009) and amines have shown that the mechanism can be borderline between a concerted and a stepwise pathway, influenced by the solvent and the nature of the nucleophile. researchgate.netfrontiersin.org The solvent can play a role in activating the electrophile/nucleophile pair, for instance, through hydrogen bonding, which can stabilize the transition state and influence the reaction rate. frontiersin.org

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinazolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated quinazolines. In the quinazoline ring system, the carbon atoms at positions 2 and 4 are electrophilic and thus susceptible to nucleophilic attack. The regioselectivity of this attack is a crucial aspect of synthesizing specifically substituted quinazoline derivatives.

For 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C-4 position. mdpi.comresearcher.life This regioselectivity is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C-4 carbon, making it more electrophilic and susceptible to nucleophilic attack compared to the C-2 position. mdpi.comresearcher.life Theoretical calculations, such as Density Functional Theory (DFT), support this observation by showing a lower activation energy for the nucleophilic attack at C-4. mdpi.comresearcher.life This inherent reactivity allows for the selective synthesis of 2-chloro-4-substituted quinazolines.

The nature of the nucleophile plays a significant role in the outcome of the SNAr reaction. A wide range of nucleophiles, including primary and secondary amines (both aromatic and aliphatic), can be employed to displace the halogen atom. mdpi.com For instance, the reaction of 2,4-dichloroquinazolines with amines readily yields 2-chloro-4-aminoquinazolines. mdpi.comresearcher.life The reaction's success is also influenced by the electronic properties of the quinazoline ring itself. Electron-withdrawing groups on the ring can enhance its electrophilicity, facilitating the SNAr reaction, while electron-donating groups may have the opposite effect. chim.it

In the context of this compound, the chlorine atom at the C-8 position is generally less reactive towards SNAr compared to halogens at the C-2 or C-4 positions. This is because the C-8 position is part of the benzene (B151609) ring fragment of the quinazoline system and is less activated towards nucleophilic substitution. However, under specific conditions or with highly reactive nucleophiles, substitution at this position can be achieved.

Role of Reaction Conditions and Catalysis

The conditions under which SNAr reactions are conducted are critical for achieving desired outcomes, including high yields and selectivity. Key parameters that are often optimized include the solvent, temperature, reaction time, and the use of catalysts or additives.

Solvents: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used as they can effectively solvate the intermediates and facilitate the reaction. chem-soc.sirsc.org In some cases, reactions can be performed in water, which offers a more environmentally friendly ("green") alternative. researchgate.netnih.gov The use of water in the presence of potassium fluoride (B91410) (KF) has been shown to facilitate the SNAr of various heteroaryl chlorides with amines, sometimes eliminating the need for transition metal catalysts. researchgate.netnih.gov

Temperature and Reaction Time: Reaction temperatures can range from room temperature to reflux conditions, depending on the reactivity of the substrate and the nucleophile. mdpi.com Microwave irradiation has also been employed to accelerate these reactions, often leading to shorter reaction times and improved yields. chim.it Reaction times can vary from a few minutes to several hours. mdpi.com

Catalysis: While many SNAr reactions on quinazolines proceed without a catalyst, certain transformations benefit from their use.

Acid Catalysis: Acidic conditions can be used to promote the substitution of halogen atoms in 2-aminopyrimidines by amines. researchgate.net For instance, p-toluenesulfonic acid (p-TsOH) has been used as a catalyst for the condensation of anthranilamide with aldehydes. researchgate.net

Base Catalysis: Bases are often used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate (K2CO3) and diisopropylethylamine (DIPEA). ekb.eg

Metal Catalysis: Although SNAr is a distinct mechanism from metal-catalyzed cross-coupling, some amination reactions that are traditionally thought to require palladium catalysis can proceed via an SNAr pathway under the right conditions. researchgate.netnih.gov However, true metal-catalyzed reactions, like the Buchwald-Hartwig amination, are also widely used for forming C-N bonds on aryl halides. nih.gov

Phase-Transfer Catalysis: This technique can be effective for reactions involving immiscible phases, facilitating the transfer of the nucleophile to the organic phase where the reaction occurs. researcher.life

For the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide, melamine (B1676169) has been used as a thermoregulated catalyst in water, demonstrating excellent yields. scholaris.ca Amine-functionalized MCM-41 has also been shown to be an efficient heterogeneous recyclable catalyst for the same transformation. rsc.org

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a diverse range of derivatives through modifications at various positions.

Modifications at the Amino Group

The primary amino group at the C-2 position is a key site for derivatization. Standard derivatization techniques for primary amines can be applied, often involving reagents that react selectively with the amino group. shimadzu.nl

Acylation: The amino group can be acylated using acid chlorides or anhydrides. For example, reaction with chloroacetyl chloride can lead to the formation of an N-acylated product, which can further cyclize to form fused heterocyclic systems like imidazo[1,2-c]quinazolines. scirp.org

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates yields the corresponding urea or thiourea (B124793) derivatives. For instance, treatment of a 4-aminoquinazoline derivative with phenyl isothiocyanate in boiling pyridine (B92270) has been reported to produce the corresponding thiourea derivative. scirp.org

Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of Schiff bases (imines), introducing a wide range of substituents. rroij.com

Derivatization for Analysis: For analytical purposes, such as HPLC, the amino group can be derivatized with fluorescent tags like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) to enhance detection. nih.govlibretexts.org

Transformations at the Quinazoline Ring System (e.g., C-4, C-6, C-7)

While the 8-chloro substituent is relatively stable, other positions on the quinazoline ring can be functionalized.

Substitution at C-4: If a suitable leaving group is present at the C-4 position (often introduced from a quinazoline-2,4-dione precursor), it can be displaced by various nucleophiles. chem-soc.sinih.gov For example, starting from a 2,4-dichloroquinazoline, selective substitution at C-4 can be achieved, followed by further modifications. ekb.eg The reaction of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline with amines like 4-methylaniline and ethanolamine (B43304) leads to the substitution of the C-4 chlorine. chem-soc.sinih.gov

Functionalization at C-6 and C-7: Positions C-6 and C-7 of the quinazoline ring are part of the benzene moiety and can be functionalized through electrophilic aromatic substitution, provided the ring is sufficiently activated. However, direct functionalization at these positions on a pre-formed this compound is less common. More frequently, substituents are introduced at these positions starting from appropriately substituted anthranilic acid derivatives.

Formation of Fused Heterocyclic Systems from this compound Derivatives (e.g., Triazoloquinazolines)

The this compound framework is an excellent precursor for the synthesis of fused heterocyclic systems, particularly those containing a triazole ring. These fused systems are of significant interest due to their potential biological activities. researchgate.net

The general strategy involves introducing a hydrazine (B178648) or a related functional group, which can then undergo cyclization to form the fused ring. A common route to mdpi.comchim.itchemicalbook.comtriazolo[4,3-c]quinazolines starts with the conversion of a 4-chloroquinazoline to a 4-hydrazinoquinazoline. ekb.eg This intermediate can then be cyclized with various one-carbon sources.

For example, a 2-substituted-4-chloroquinazoline can react with hydrazine hydrate (B1144303) to form a 4-hydrazinylquinazoline derivative. chem-soc.sinih.gov Subsequent reaction with reagents like acetic anhydride can lead to the formation of a fused triazole ring, yielding a triazolo[4,3-c]quinazoline system. ekb.eg Condensation of the 4-hydrazinyl intermediate with aromatic aldehydes also furnishes fused 5-substituted- mdpi.comchim.itchemicalbook.comtriazoloquinazoline derivatives. chem-soc.sinih.gov The reaction with acyl hydrazides can similarly produce fused triazoloquinazolines. chem-soc.sinih.gov

Another approach involves the alkylation of thio-substituted triazoloquinazolines. For instance, potassium 2-thio- mdpi.comchim.itchemicalbook.comtriazolo[1,5-c]quinazoline can be alkylated S-regioselectively with halogenocarboxylic acids and their esters. jst.go.jp

The synthesis of these fused systems highlights the utility of the quinazoline scaffold in building complex heterocyclic structures. The tert-amino effect is another synthetic strategy that has been used to create fused heterocyclic systems, although it is more commonly applied to different starting materials. beilstein-journals.org

Data Tables

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Quinazolines

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 2,4-Dichloroquinazoline | Aniline | 2-Chloro-4-anilinoquinazoline | Varies (e.g., solvent, temp.) | mdpi.com |

| 2,4-Dichloroquinazoline | Primary/Secondary Amines | 2-Chloro-4-aminoquinazolines | Varies | mdpi.comresearcher.life |

| 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline | 4-Methylaniline | 3-{6,8-Dibromo-4-[(4-methylphenyl)amino]quinazolin-2-yl}-2-propenoic acid | Ethanol, piperidine, 70°C, 6h | chem-soc.sinih.gov |

| Heteroaryl chlorides | Amines | N-Arylamines | Water, KF | researchgate.netnih.gov |

Table 2: Examples of Derivatization at the C-2 Amino Group

| Starting Material | Reagent | Product Type | Reference |

| 4-Aminoquinazoline derivative | Phenyl isothiocyanate | Thiourea derivative | scirp.org |

| 3-Amino-2-phenylquinazolin-4-one | Pyrimidine aldehydes | Schiff base | rroij.com |

| Primary amine | o-Phthalaldehyde (OPA) | Fluorescent isoindole derivative | nih.govlibretexts.org |

| Primary/Secondary amine | 9-Fluorenylmethyl chloroformate (FMOC) | Fluorescent derivative | nih.govlibretexts.org |

| 4-Aminoquinazoline derivative | Chloroacetyl chloride | Imidazo[1,2-c]quinazolinone derivative | scirp.org |

Table 3: Examples of Fused Heterocycle Synthesis from Quinazoline Derivatives

| Precursor | Reagent(s) | Fused System | Reference |

| 2-Substituted-4-hydrazinylquinazoline | Acetic anhydride | mdpi.comchim.itchemicalbook.comTriazolo[4,3-c]quinazoline | ekb.eg |

| 2-Carboxyvinyl-4-hydrazino-6,8-dibromoquinazoline | Aromatic aldehydes | 5-Substituted- mdpi.comchim.itchemicalbook.comtriazoloquinazoline | chem-soc.sinih.gov |

| 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline | Acetyl hydrazide | 7,9-Dibromo-3-methyl- mdpi.comchim.itchemicalbook.comtriazolo[4,3-c]quinazolin-5-yl-2-propenoic acid | chem-soc.sinih.gov |

| Potassium 2-thio- mdpi.comchim.itchemicalbook.comtriazolo[1,5-c]quinazoline | Halogenocarboxylic acids/esters | S-alkylated mdpi.comchim.itchemicalbook.comtriazolo[1,5-c]quinazoline | jst.go.jp |

Advanced Spectroscopic Characterization Techniques for 8 Chloroquinazolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 8-chloroquinazolin-2-amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, chemists can piece together its chemical framework.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The primary amine group (-NH₂) in a related quinazoline (B50416) derivative has been observed to produce a singlet signal in the range of 9.60-9.90 ppm. researchgate.net In the case of this compound, the protons on the quinazoline ring system and the amine group would exhibit characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment. The aromatic protons would appear in the downfield region of the spectrum, with their specific shifts and splitting patterns dictated by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the ring.

A representative ¹H NMR data table for a similar quinoline (B57606) derivative is provided below for illustrative purposes.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | ~4.77 - 4.54 | Singlet |

| Aromatic CH | ~7.0 - 8.5 | Multiplet |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. udel.edu Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts of these signals are influenced by the hybridization of the carbon atom (sp², sp³) and the electronegativity of attached atoms. udel.edulibretexts.org Carbonyl carbons, for instance, typically resonate at the furthest downfield region (170-220 ppm). libretexts.org

The expected ¹³C NMR chemical shift ranges for the different carbon atoms in this compound are outlined in the table below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (in related structures) | ~160-180 |

| Aromatic/Heteroaromatic C | ~110-160 |

| C-Cl | ~120-140 |

| C-N | ~140-160 |

Note: These are general ranges, and specific values require experimental determination.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To overcome the complexities of one-dimensional spectra and to gain deeper structural insights, advanced NMR techniques are employed.

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity between atoms. ipb.ptlibretexts.org COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the quinazoline ring. libretexts.org HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, providing definitive assignments of the carbon skeleton. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, aiding in stereochemical assignments. spectralservice.de

Solid-State NMR (ssNMR): For studying the compound in its crystalline form, solid-state NMR is the technique of choice. nih.gov It provides information about the molecular structure and packing in the solid state, which can differ from the solution state. nih.gov Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and obtain high-resolution spectra. mst.edu Solid-state NMR can be particularly useful for characterizing hydrogen bonding networks and polymorphism. osti.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. tutorchase.com The molecule can break apart in a predictable manner upon ionization, and the resulting fragment ions can help to confirm the structure. tutorchase.com For amines, a common fragmentation pathway is the cleavage of the bond alpha to the nitrogen atom. libretexts.org The fragmentation of the quinazoline ring would also produce characteristic ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound would display characteristic absorption bands for the amine (N-H) and aromatic (C=C and C-H) functional groups.

Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org The N-H bending vibration for primary amines is observed around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines appears in the 1250-1335 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretching vibrations are typically found around 3000-3100 cm⁻¹, while the in-ring C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.

A table summarizing the expected IR absorption frequencies for this compound is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Appearance |

| N-H Stretch (primary amine) | 3300-3500 | Two medium bands |

| Aromatic C-H Stretch | 3000-3100 | Weak to medium |

| N-H Bend (primary amine) | 1580-1650 | Medium |

| Aromatic C=C Stretch | 1400-1600 | Medium to strong |

| Aromatic C-N Stretch | 1250-1335 | Medium to strong |

| C-Cl Stretch | < 800 | Medium to strong |

X-ray Diffraction (XRD) for Crystal Structure Determination

The crystal structure of this compound would reveal how the molecules pack in the crystal lattice and would detail any intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the quinazoline ring. This information is crucial for understanding the solid-state properties of the compound. The data obtained from XRD analysis includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the asymmetric unit. mdpi.com

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. For quinazoline derivatives, the UV-Vis spectra typically exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions of the aromatic system and the heteroatoms. The position and intensity of these bands are sensitive to the nature and position of substituents on the quinazoline ring.

While specific, detailed research findings and comprehensive data tables for the UV-Vis spectroscopic characterization of this compound are not extensively available in the public domain, general principles of UV-Vis spectroscopy on related quinazoline structures can provide an expected profile. Generally, quinazoline and its derivatives display two main absorption regions in organic solvents. chemicalbook.com The first, at shorter wavelengths (around 240–300 nm), is attributed to the π→π* transitions within the aromatic rings. A second, weaker band at longer wavelengths (around 310–425 nm) is typically assigned to the n→π* transition of the non-bonding electrons on the nitrogen atoms. chemicalbook.com

The introduction of a chloro group at the 8-position and an amino group at the 2-position of the quinazoline core is expected to influence these electronic transitions. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through its lone pair of electrons. The chloro group, also an auxochrome, can contribute to a bathochromic shift as well, although its effect might be less pronounced compared to the amino group.

In the absence of specific experimental data for this compound, a hypothetical data table based on the analysis of similar substituted quinazolines is presented below for illustrative purposes. It is important to note that these values are estimations and would require experimental verification.

Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax 1 (nm) (π→π) | Molar Absorptivity (ε) (M-1cm-1) | λmax 2 (nm) (n→π) | Molar Absorptivity (ε) (M-1cm-1) |

| Ethanol | ~250-270 | >10,000 | ~330-350 | <5,000 |

| Methanol | ~250-270 | >10,000 | ~330-350 | <5,000 |

| Acetonitrile (B52724) | ~245-265 | >10,000 | ~325-345 | <5,000 |

Note: The data in this table is hypothetical and serves as an example of how UV-Vis data for this compound might be presented. Actual experimental values may differ.

Further research involving the synthesis and detailed spectroscopic analysis of this compound is necessary to establish its precise UV-Vis absorption characteristics. Such studies would provide valuable data for its identification and characterization in various research applications.

Computational and Theoretical Investigations of 8 Chloroquinazolin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 8-Chloroquinazolin-2-amine to predict their geometric and electronic properties. nih.govresearchgate.netdergipark.org.tr DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. nih.govdergipark.org.trnih.gov

Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO (Eg = ELUMO - EHOMO) is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, DFT allows for the calculation of global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors are derived from the ionization potential (IP) and electron affinity (EA) and include:

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. This information is critical for predicting how the molecule will interact with other molecules and biological targets. mdpi.com

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) | Propensity to accept electrons. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide detailed information about its conformational flexibility and how it behaves in a biological environment, such as in solution or when bound to a protein. jchemlett.com

An MD simulation begins with an initial structure, often obtained from DFT calculations or experimental data. The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the positions and velocities of the atoms at a subsequent point in time. This process is repeated for millions of steps, generating a trajectory that describes the molecule's motion.

Key applications of MD simulations for this compound include:

Conformational Sampling: Identifying the most stable and frequently occurring conformations (shapes) of the molecule in a given environment.

Solvent Effects: Understanding how the molecule interacts with solvent molecules (e.g., water) and how this affects its structure and dynamics.

Binding Stability: When docked into a protein's active site, MD simulations can assess the stability of the ligand-protein complex over time. nih.gov By analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can determine if the ligand remains stably bound or if it undergoes significant conformational changes. jchemlett.com

These simulations are crucial for refining the results of molecular docking and providing a more dynamic and realistic picture of molecular interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ukaazpublications.com

The process involves placing the ligand into the binding site of the target protein and using a scoring function to evaluate the binding affinity of different poses. The results can predict the strength of the interaction (binding energy) and identify the key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Pi-pi stacking

Quinazoline (B50416) derivatives are known to target various proteins involved in disease, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are important in cancer therapy. Docking studies of this compound into the active sites of such receptors can reveal its potential as an inhibitor. For example, interactions with key amino acid residues in the ATP-binding pocket of a kinase can be visualized and analyzed. nih.gov These insights are invaluable for structure-based drug design, allowing for the modification of the ligand's structure to improve its binding affinity and selectivity. researchgate.net

| Interaction Type | Description | Key Atoms/Groups Involved |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | -NH, -OH groups (donors); N, O atoms (acceptors) |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Aromatic rings, alkyl chains |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Quinazoline ring, aromatic amino acid residues (e.g., Phe, Tyr) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts. researchgate.netnih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A set of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required. This is known as the training set. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields) descriptors. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity. nih.govmdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). mdpi.commdpi.com

Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These methods generate 3D contour maps that show which regions around the molecule are favorable or unfavorable for activity based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. nih.govmdpi.com Such models can provide crucial insights into the structural requirements for enhancing the biological activity of this compound derivatives. bepls.comdntb.gov.ua

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. nih.gov For this compound, these calculations can predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. dergipark.org.trnih.gov

The process involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). Following optimization, frequency calculations are performed to obtain the vibrational modes. The resulting theoretical IR and Raman spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

Similarly, NMR chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.tr The calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) and can be invaluable for interpreting complex experimental NMR spectra and confirming the correct isomer or tautomer of a synthesized compound. The good agreement often found between theoretical and experimental spectra validates the accuracy of the computed molecular structure. dergipark.org.tr

Structure Activity Relationship Sar Studies Centered on 8 Chloroquinazolin 2 Amine Derivatives

Impact of Substitution at the Quinazoline (B50416) Ring System on Biological Activity

SAR studies have revealed that positions 2, 4, 6, 7, and 8 of the quinazoline and quinazolinone ring are critical for modulating biological activity. nih.govresearchgate.net Modifications at these sites can drastically alter a compound's potency, selectivity, and pharmacokinetic properties.

The presence of a halogen atom, such as chlorine, at position 8 of the quinazoline ring is a key determinant of biological activity. Research on quinazolinone derivatives has shown that the existence of a halogen at position 6 or 8 can significantly enhance antimicrobial activities. nih.gov Specifically, the introduction of an iodine atom at positions 6 and 8 was found to markedly improve antibacterial activity. nih.gov In the context of developing potent PARP-1 inhibitors for neurodegenerative disorders, the addition of a chloro group at the 8-position was noted as an important modification for bioavailability and brain penetration. researchgate.net This suggests that the electron-withdrawing nature and lipophilicity of the chlorine atom at C8 are favorable for interaction with biological targets and for improving drug-like properties. A dramatic improvement in antiplasmodial potency was observed when a fluorine atom at position 8 was replaced with chlorine, resulting in a 378-fold increase in activity, highlighting the critical role of the specific halogen at this position. acs.org

The amino group at the C2 position is a crucial pharmacophoric feature for the biological activity of many quinazoline derivatives. SAR studies indicate that the presence of a methyl, thiol, or amine group at this position is essential for antimicrobial activities. nih.gov The 2-amino-quinazoline scaffold is present in numerous compounds targeting a variety of biological targets, including kinase inhibitors used in cancer therapy. scielo.br For instance, modifications at the 2-position of the quinazoline ring are pivotal for developing targeted chemotherapeutic agents. nih.gov The nitrogen atom of the amino group can act as a hydrogen bond acceptor, which is an important interaction for the binding of quinazolinamine derivatives to ABC transporters, proteins associated with multidrug resistance in cancer. nih.gov

Modifications at positions 4, 6, and 7 of the quinazoline ring are widely explored to optimize biological activity, particularly in the development of anticancer agents.

Position 4: The substitution at the C4 position, often with an amine or substituted amine, is a common strategy to enhance biological effects like antimicrobial and anticancer activity. nih.gov The presence of a 4-anilinoquinazoline (B1210976) moiety is a necessary pharmacophoric feature for inhibiting the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. ekb.eg Altering the 4-position aniline (B41778) group often leads to a reduction in activity, indicating its importance for target binding. ekb.eg

Position 6: Substitution at the C6 position, frequently with electron-withdrawing groups or halogens, is critical for potency. For EGFR inhibitors, substitutions at C6 and/or C7 are considered essential. ekb.eg For example, quinazoline derivatives with an alkyl-thiobenzothiazole side chain at the 6-position showed enhanced anti-cancer activities. nih.gov A bromo-substituent at C6 has been incorporated into various derivatives exhibiting antimicrobial activity. nih.gov

Position 7: Similar to C6, the C7 position is a key site for modification. Enhancing the inhibitory efficacy of EGFR inhibitors was observed with substitutions at the C6 and C7 positions of the quinazoline ring. ekb.eg

The following table summarizes the impact of various substitutions on the biological activity of quinazoline derivatives based on several studies.

| Position | Substituent Type | Effect on Biological Activity | Target/Activity |

| 8 | Chlorine, Iodine | Increased potency | Antimicrobial, Antimalarial, Bioavailability nih.govresearchgate.netacs.org |

| 2 | Amino, Methyl, Thiol | Essential for activity | Antimicrobial nih.gov |

| 4 | Anilino group | Necessary for activity | EGFR Inhibition ekb.eg |

| 4 | Amine, Substituted Amines | Improved activity | Antimicrobial nih.gov |

| 6 | Halogen (Bromo) | Improved activity | Antimicrobial nih.gov |

| 6 & 7 | Various substituents | Enhanced inhibitory efficacy | EGFR Inhibition ekb.eg |

Design Principles for Optimized Biological Activity

Based on extensive SAR studies, several key design principles have been established for creating quinazoline derivatives with optimized biological activity:

Halogenation of the Benzene (B151609) Ring : The inclusion of halogen atoms, particularly at positions 6 and 8, is a consistently effective strategy for enhancing various biological activities, including antimicrobial and anticancer potency. nih.gov

Maintaining the 2-Amino Group : The 2-amino functionality is a critical pharmacophore. Its role as a hydrogen bond donor/acceptor is often essential for target engagement. nih.govnih.gov

Strategic Substitution at C4 : For kinase inhibitors like those targeting EGFR, a 4-anilino substitution is a fundamental requirement. The nature of the aniline substituent itself is also crucial, with electron-withdrawing groups often being favorable. ekb.eg

Modulation at C6 and C7 : Small, often lipophilic or electron-releasing groups at the C5, C6, and/or C7 positions can enhance activity, particularly for agents targeting tubulin polymerization and EGFR. nih.govekb.eg

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. nih.gov In QSAR studies of quinazoline derivatives, various molecular descriptors are calculated to represent the physicochemical properties of the molecules. nih.govnih.gov

These descriptors fall into several categories, including electronic, topological, physicochemical, and quantum chemical parameters. nih.govorientjchem.org Studies have shown that descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, atomic net charges, and surface tension are often relevant for predicting the anticancer activity of quinazoline derivatives. orientjchem.orgresearchgate.net

For example, one QSAR study on quinazoline derivatives as anticancer agents identified that the anticancer activity increased as the LUMO energy decreased, while a more positive atomic net charge on specific atoms (C6, C10, C12) and a more positive HOMO energy also correlated with higher activity. orientjchem.org Another study found that descriptors related to the lowest unoccupied molecular orbital energy, dipole moment, surface tension, and the number of H-bond donors were relevant for influencing anti-cancer activity. researchgate.net These models allow for the in silico design of new derivatives with potentially improved potency before undertaking their chemical synthesis. nih.gov

The table below lists some molecular descriptors that have been correlated with the biological activity of quinazoline derivatives in QSAR studies.

| Molecular Descriptor Category | Specific Descriptor | Associated Biological Activity |

| Electronic | Energy of HOMO (Highest Occupied Molecular Orbital) | Anticancer orientjchem.org |

| Electronic | Energy of LUMO (Lowest Unoccupied Molecular Orbital) | Anticancer orientjchem.orgresearchgate.net |

| Electronic | Atomic Net Charges | Anticancer orientjchem.org |

| Electronic | Dipole Moment | Anticancer researchgate.net |

| Physicochemical | Surface Tension | Anticancer researchgate.net |

| Topological | Number of H-bond donors | Anticancer researchgate.net |

These computational approaches, combined with traditional SAR analysis, provide a powerful toolkit for the rational design of novel 8-Chloroquinazolin-2-amine derivatives as potential therapeutic agents.

Pharmacological and Biological Research Applications of 8 Chloroquinazolin 2 Amine Derivatives

Antimicrobial Activity of 8-Chloroquinazolin-2-amine Derivatives

Quinazoline (B50416) derivatives are recognized for their broad-spectrum antimicrobial properties, exhibiting activity against a variety of pathogenic microorganisms. nih.govrphsonline.com The introduction of different substituents onto the quinazoline nucleus allows for the modulation of this activity, leading to the development of compounds with enhanced efficacy against bacteria and fungi.

Antibacterial Efficacy and Spectrum

Derivatives of this compound have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. eco-vector.comresearchgate.net The nature and position of substituents on the quinazoline ring play a crucial role in determining the spectrum and potency of their antibacterial action.

Numerous studies have highlighted the efficacy of quinazoline derivatives against Gram-positive bacteria, with Staphylococcus aureus being a frequently targeted pathogen. eco-vector.comresearchgate.net Certain quinazolin-4(3H)-one derivatives have demonstrated notable activity against S. aureus. For instance, a pyrrolidine (B122466) derivative bearing a para-chloro phenyl moiety was identified as the most active compound against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/ml. nih.gov The antibacterial effect was observed to decrease with other substitutions, such as unsubstituted phenyl or para-methoxy phenyl groups. nih.gov In another study, C-2 derivatized 8-sulfonamidoquinolines also showed significant activity against S. aureus, with MIC values as low as ≤ 8 µg/mL. nih.gov

| Compound Type | Bacterial Strain | MIC | Reference |

| Pyrrolidine quinazolinone derivative (with p-chloro phenyl) | Staphylococcus aureus | 0.5 mg/ml | nih.gov |

| 8-sulfonamidoquinoline derivatives | Staphylococcus aureus | ≤ 8 µg/mL | nih.gov |

The antibacterial spectrum of quinazoline derivatives extends to Gram-negative bacteria like Escherichia coli. eco-vector.comresearchgate.net Research has indicated that some derivatives exhibit potent activity against E. coli. For example, newly synthesized quinazoline derivatives from an 8-bromo-2-chloroquinazoline (B592065) scaffold showed significant antibacterial activity, particularly against E. coli. researchgate.net Similarly, certain quinazolinone Schiff base derivatives displayed good antibacterial activity, especially against E. coli at a concentration of 128 µg/mL. nih.gov Some studies have even found that certain tricyclic quinazolinone derivatives have better bacteriostatic activity against gram-negative bacteria compared to gram-positive ones. nih.gov

| Compound Type | Bacterial Strain | Activity/MIC | Reference |

| Quinazolinone Schiff base derivatives | Escherichia coli | Good activity at 128 µg/mL | nih.gov |

| 8-bromo-2-chloroquinazoline derivatives | Escherichia coli | Significant activity | researchgate.net |

| C-2 derivatized 8-sulfonamidoquinolines | Escherichia coli | MIC ≤ 16 µg/mL | nih.gov |

A primary mechanism underlying the antibacterial and anticancer effects of many quinazoline derivatives is the inhibition of dihydrofolate reductase (DHFR). nih.govjpionline.org DHFR is a critical enzyme in the biosynthesis of nucleic acids and amino acids. Its inhibition disrupts these pathways, leading to the cessation of DNA replication and ultimately, cell death. jpionline.org

Several quinazolinone derivatives have been specifically designed and synthesized as DHFR inhibitors. In one study, compound 3d showed the highest inhibitory activity against Staphylococcus aureus DHFR (SaDHFR) with an IC₅₀ of 0.769 ± 0.04 μM. Another compound, 3e, was more potent than the standard drug trimethoprim (B1683648) against Escherichia coli DHFR (EcDHFR), with an IC₅₀ of 0.158 ± 0.01 μM. nih.gov This targeted inhibition of a crucial bacterial enzyme highlights a key strategy in the development of novel antibacterial agents based on the quinazoline scaffold.

Antifungal Efficacy

The antimicrobial applications of this compound derivatives also include significant antifungal activity. These compounds have been evaluated against a range of fungal pathogens, including yeasts and phytopathogenic fungi. nih.govmdpi.com

For example, newly synthesized quinazolinone derivatives were tested against several phytopathogenic fungi and exhibited significant antifungal activity at concentrations of 150 and 300 mg/L. One compound, 2c, demonstrated the best inhibitory effect against Fusarium oxysporum f. sp. Niveum, with 62.42% inhibition at 300 mg/L. mdpi.com Other research has shown that certain quinazoline derivatives possess potent activity against Candida albicans. rphsonline.comresearchgate.net For instance, 1,2,3-triazole derivatives of 8-hydroxyquinoline (B1678124) showed promising activity, with MIC values between 1–16 µg/ml for yeast species. sensusimpact.com

| Fungal Strain | Compound Type | Activity | Reference |

| Fusarium oxysporum f. sp. Niveum | Quinazolinone derivative (2c) | 62.42% inhibition at 300 mg/L | mdpi.com |

| Yeast species | 8-hydroxyquinoline 1,2,3-triazole derivatives | MIC: 1–16 µg/ml | sensusimpact.com |

| Dermatophytes | 8-hydroxyquinoline 1,2,3-triazole derivatives | MIC: 2–4 µg/ml | sensusimpact.com |

Anticancer Activity of this compound Derivatives

The quinazoline core is a well-established scaffold for the development of anticancer agents, with several derivatives having been successfully developed as targeted chemotherapy drugs. nih.govnih.gov Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against a multitude of cancer cell lines.

Research has shown that these compounds can exhibit potent antiproliferative effects. For instance, a series of 2-chloroquinazoline (B1345744) derivatives were synthesized and evaluated for anticancer activities, with one compound emerging as the most potent in the series. nih.gov In another study, a quinazoline-chalcone derivative, 14g, displayed high antiproliferative activity with GI₅₀ values between 0.622–1.81 μM against various cancer cell lines including leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7). rsc.org Furthermore, pyrimidodiazepine derivatives based on this scaffold showed high cytotoxic activity, with one compound being 10-fold more potent than the standard anticancer drug doxorubicin (B1662922) against ten different cancer cell lines. rsc.org

The anticancer mechanism of some quinazoline derivatives is also linked to DHFR inhibition, similar to their antibacterial action. nih.gov One such derivative, compound 3e, not only inhibited human DHFR with an IC₅₀ value of 0.527 ± 0.028 µM but also showed a promising antiproliferative effect against several tested cancer cells. It was particularly potent against leukemia, lung, and CNS cancer cell lines. nih.gov

| Cancer Cell Line | Compound Type | IC₅₀ / GI₅₀ Value | Reference |

| Leukemia (K-562, RPMI-8226) | Quinazoline-chalcone 14g | 0.622–1.81 μM | rsc.org |

| Colon Cancer (HCT-116) | Quinazoline-chalcone 14g | 0.622–1.81 μM | rsc.org |

| Melanoma (LOX IMVI) | Quinazoline-chalcone 14g | 0.622–1.81 μM | rsc.org |

| Breast Cancer (MCF7) | Quinazoline-chalcone 14g | 0.622–1.81 μM | rsc.org |

| Leukemia (CCRF-CEM) | Quinazolinone derivative 3e | 1.569 ± 0.06 μM | nih.gov |

| HeLa and MDA-MB231 | 2-thioxoquinazolin-4-one derivatives | 1.85 to 2.81 μM | researchgate.net |

Inhibition of Kinase Activity (e.g., EGFR, PARP)

A key strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Derivatives of the 4-anilinoquinazoline (B1210976) scaffold have been extensively developed as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). mdpi.commdpi.comwisdomlib.org EGFR is a transmembrane receptor that, upon activation, triggers pathways like the Ras-Raf-MEK-MAPK and PI3K-Akt-mTOR pathways, promoting cell growth and proliferation. nih.gov Its overexpression is linked to numerous cancers, including non-small cell lung cancer (NSCLC). mdpi.com

First-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232) are quinazoline-based and have been approved for treating NSCLC. mdpi.comnih.gov Research has continued to build upon this scaffold to develop new derivatives with improved potency and selectivity. For instance, a series of novel 2-substituted quinazolinone derivatives were synthesized and evaluated for their EGFR inhibitory activity. nih.gov One compound, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, demonstrated particularly high potency with an IC50 value of 1.37 nM against EGFR-TK. nih.gov Similarly, certain fluoroquinazolinone-amino acid hybrids have shown strong EGFR-TK inhibitory activity, with IC50 values in the nanomolar range. mdpi.com Other research has focused on creating derivatives that can overcome resistance mutations, such as the T790M mutation in EGFR. mdpi.com

| Compound Type | Target Kinase | Reported IC50 | Reference |

|---|---|---|---|

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 1.37 nM | nih.gov |

| Fluoroquinazolinone-amino acid hybrid (Compound G) | EGFR-TK | 163.97 nM | mdpi.com |

| Urea (B33335) quinazoline derivative (Compound 7) | EGFR-WT | 0.8 nM | mdpi.com |

| Urea quinazoline derivative (Compound 7) | EGFR-L858R/T790M | 2.7 nM | mdpi.com |

Cytotoxicity against Cancer Cell Lines

The antitumor potential of this compound derivatives is further evidenced by their cytotoxic effects against a wide array of human cancer cell lines. In vitro studies are fundamental for assessing the antiproliferative activity of these compounds. For example, a series of 2-chloroquinazoline derivatives showed potent activity against various tumor cell lines, including those from lung (A549, NCI-H460), colon (HCT116), breast (MCF7), prostate (PC3), and cervical (HeLa) cancers, with IC50 values in the micromolar range. nih.gov

Further studies on quinazoline-based pyrimidodiazepines demonstrated significant cytotoxic activity. rsc.org One derivative, in particular, exhibited a cytotoxic effect that was reported to be 10.0-fold higher than the standard anticancer drug doxorubicin against ten different cancer cell lines. rsc.org The antiproliferative activity of these compounds is often evaluated using a panel of 60 cancer cell lines at the National Cancer Institute (NCI), which allows for a broad assessment of their efficacy and selectivity. nih.govrsc.org

| Compound Type | Cell Line | Cancer Type | Reported GI50 (µM) | Reference |

|---|---|---|---|---|

| Quinazoline-chalcone 14g | K-562 | Leukemia | 0.622 | rsc.org |

| Quinazoline-chalcone 14g | RPMI-8226 | Leukemia | <1.81 | rsc.org |

| Quinazoline-chalcone 14g | HCT-116 | Colon Cancer | <1.81 | rsc.org |

| Quinazoline-chalcone 14g | LOX IMVI | Melanoma | <1.81 | rsc.org |

| Quinazoline-chalcone 14g | MCF7 | Breast Cancer | <1.81 | rsc.org |

Molecular Mechanisms of Antitumor Action

Beyond kinase inhibition, quinazoline derivatives exert their antitumor effects through a variety of molecular mechanisms. These compounds can induce cell cycle arrest, trigger apoptosis (programmed cell death), and interact with DNA. For instance, certain quinazolinone derivatives have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis in melanoma cells. mdpi.com Other derivatives caused cell cycle arrest at the S phase or the G1 phase in lung cancer cells. mdpi.com

Another identified mechanism of action is the interaction with DNA. Studies have shown that some quinazoline derivatives can bind to calf thymus DNA through intercalation and groove binding. rsc.org This interaction can disrupt DNA replication and transcription, leading to cell death. Furthermore, some compounds are believed to act via the formation of a quinone methide intermediate, which then forms covalent adducts with protein thiols, inducing cellular stress and leading to cytotoxic effects in carcinoma cells. nih.gov Research into platinum(II) derivatives incorporating 8-hydroxyquinoline ligands has shown that these complexes can trigger significant DNA damage, leading to senescence and apoptosis in breast cancer cells. rsc.org

Antiviral Activity of this compound Derivatives

The innate immune system provides the first line of defense against viral infections. Toll-like receptors (TLRs) are key components of this system, recognizing pathogen-associated molecular patterns. Quinazoline derivatives have been developed as modulators of specific TLRs, harnessing the body's own immune response to combat viral pathogens.

Specific Viral Targets (e.g., SARS-CoV-2, Hepatitis C Virus, Japanese Encephalitis Virus)

The broad-spectrum potential of quinazoline-based immune modulators has been explored against several challenging viruses.

SARS-CoV-2: In the search for effective treatments for COVID-19, derivatives of 2-aminoquinazolin-4(3H)-one have been identified as having potent antiviral activity against SARS-CoV-2. researchgate.net One compound showed significant activity with an IC50 of 0.23 µM. researchgate.net Subsequent modifications led to acetylated derivatives with potent inhibitory activity (IC50 values as low as 0.11 µM) and improved pharmacokinetic profiles. researchgate.net In vivo studies in transgenic mice demonstrated that these compounds could improve survival rates and reduce viral loads in the lungs. researchgate.net

Hepatitis C Virus (HCV): TLR7 and TLR8 are known to detect single-stranded RNA from viruses like HCV. medscape.com Synthetic TLR7/8 agonists, such as the imidazoquinoline resiquimod, have been evaluated in clinical studies for the treatment of HCV infection. medscape.com This provides a strong rationale for the development of novel quinazoline-based TLR7/8 agonists for hepatitis C therapy.

Japanese Encephalitis Virus (JEV): JEV is a flavivirus, a family of viruses whose genetic material is also sensed by TLR7. medscape.com While specific studies on this compound derivatives against JEV are not prominent, the known mechanism of TLR7/8 modulation suggests a potential therapeutic avenue. Activating the TLR7 pathway can induce a potent type I interferon response, which is a major antiviral mechanism against flaviviruses. medscape.com

Mechanisms of Antiviral Action (e.g., TLR7/8 Modulation)

The primary mechanism of antiviral action for many of these quinazoline derivatives is the modulation of Toll-like receptors 7 and 8 (TLR7/8). nih.govmit.edu TLR7 and TLR8 are endosomal receptors that recognize single-stranded viral RNA. medscape.comgoogle.com

Imidazoquinolines and related heterocyclic compounds, including 2,4-diaminoquinazolines, function as synthetic agonists for these receptors. nih.govnih.gov Upon activation, TLR7/8 initiate a signaling cascade that leads to the activation of transcription factors like NF-κB. nih.gov This results in two key outcomes:

The production of high levels of type I interferons (IFNs), which induce an "antiviral state" in surrounding cells, making them resistant to viral infection. medscape.comnih.gov

The induction of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-12, and the stimulation of adaptive immunity. medscape.comnih.gov

By mimicking viral RNA and activating these pathways, quinazoline-based TLR7/8 agonists can trigger a robust innate immune response to control and clear viral infections. nih.gov

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Quinazoline derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. Research has shown that these compounds can inhibit the production of various pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS). uludag.edu.tr

Studies on 2-phenylquinazoline (B3120039) analogs and other derivatives have shown they can significantly inhibit the expression of TNF-α, IL-1β, and IL-6 in stimulated macrophage cells. uludag.edu.tr They also suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory process. uludag.edu.trnih.gov The primary mechanism for this activity is often the inhibition of the NF-κB signaling pathway. nih.gov By preventing the phosphorylation and subsequent degradation of IκBα, these compounds block the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of inflammatory genes. nih.gov This activity has been demonstrated in various in vivo models, where quinazoline derivatives reduced paw edema and inflammatory pain. uludag.edu.trjneonatalsurg.com

Other Therapeutic Potentialities

Derivatives of the 8-chloroquinazoline (B1587598) scaffold are being investigated for a range of therapeutic applications beyond their more commonly cited uses. The inherent versatility of the quinazoline ring system allows for molecular modifications that can tune its biological activity, leading to the exploration of its potential in treating central nervous system disorders, infectious diseases, and pain.

Anticonvulsant Activity

The quinazoline core is a recognized pharmacophore in the design of anticonvulsant agents. The introduction of a chloro group, particularly at the 8-position, can enhance lipophilicity, potentially improving the ability of these compounds to cross the blood-brain barrier and exert their effects on the central nervous system. nih.gov Research has shown that various quinazoline derivatives exhibit significant anticonvulsant properties in preclinical models.

A study on a series of quinazolin-4(3H)-ones identified several compounds with potent anticonvulsant effects. nih.gov These compounds were evaluated in mouse models using the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests, which are standard screening methods for anticonvulsant drugs. nih.govmdpi.com Notably, derivatives featuring a butyl substitution at the N-3 position and a substituted benzyl (B1604629) group at the S-2 position have demonstrated promising activity. nih.gov

One of the most active compounds identified in a study, compound 8 , which contains a chloro-substituted benzyl group, provided 100% protection against scPTZ-induced seizures. nih.gov This high level of protection suggests a potent ability to raise the seizure threshold. nih.gov The activity of these compounds is often linked to their interaction with GABA-A receptors, a key target for many existing antiepileptic drugs. mdpi.com The structure-activity relationship (SAR) studies indicate that the presence and position of electron-withdrawing groups like chlorine on the quinazoline or associated phenyl rings are crucial for anticonvulsant efficacy. nih.govmdpi.com

Table 1: Anticonvulsant Activity of Selected Quinazoline Derivatives

| Compound | Test Model | Protection (%) | Neurotoxicity |

|---|---|---|---|

| Compound 8 (2-((4-chlorobenzyl)thio)-3-butylquinazolin-4(3H)-one) | scPTZ | 100% | Devoid of neurotoxic effects |

| Compound 13 (2-((4-methoxybenzyl)thio)-3-butylquinazolin-4(3H)-one) | scPTZ | 100% | Devoid of neurotoxic effects |

| Compound 19 (2-((4-methylbenzyl)thio)-3-butylquinazolin-4(3H)-one) | scPTZ | 100% | Devoid of neurotoxic effects |

Data sourced from studies on quinazolin-4(3H)-one derivatives. nih.gov

Antimalarial Activity

The quinoline (B57606) ring system is famous for its role in antimalarial drugs like chloroquine. d-nb.info While the quinazoline scaffold is structurally distinct, its heterocyclic nature has also prompted investigation into its potential as an antimalarial agent. The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the malaria parasite, a critical detoxification pathway. d-nb.info

Research into chloroquinoline derivatives has shown a strong correlation between their in vitro antimalarial activity and their ability to inhibit haemozoin crystallization. d-nb.info Although direct studies on this compound derivatives are less common in this specific therapeutic area, the broader class of 8-aminoquinolines, such as primaquine (B1584692) and tafenoquine, are established drugs for eradicating liver-stage malaria parasites. nih.govnih.gov This suggests that the 8-amino heterocyclic scaffold is a viable starting point for antimalarial drug design.